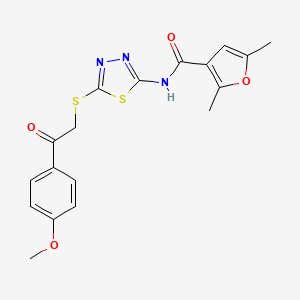

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Description

The compound N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a furan-3-carboxamide group and a 4-methoxyphenyl ketone-linked thioether moiety. The 1,3,4-thiadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and versatility in accommodating diverse substituents, which modulate solubility, thermal stability, and biological activity .

Properties

IUPAC Name |

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-10-8-14(11(2)25-10)16(23)19-17-20-21-18(27-17)26-9-15(22)12-4-6-13(24-3)7-5-12/h4-8H,9H2,1-3H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYSOQFPVABJGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to targetEGFR and VEGFR-2 . These receptors play a crucial role in cell signaling pathways, particularly in cell growth and proliferation.

Mode of Action

Similar compounds have been found to inhibit egfr and vegfr-2. This inhibition could potentially lead to the disruption of cell signaling pathways, thereby affecting cell growth and proliferation.

Biochemical Pathways

Given the potential targets of the compound, it can be inferred that the compound may affect pathways related to cell growth and proliferation, such as theEGFR signaling pathway and the VEGFR-2 signaling pathway .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations. This suggests that the compound may have good bioavailability.

Biological Activity

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structure incorporates a thiadiazole ring and various functional groups, suggesting potential interactions with biological targets. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure highlights the presence of a thiadiazole moiety and a methoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.55 g/mol |

| Functional Groups | Thiadiazole, Methoxyphenyl |

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. The introduction of various substituents can enhance their efficacy against different microbial strains. For instance:

- Antibacterial Activity : Studies have shown that derivatives of 1,3,4-thiadiazole demonstrate potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen substituents on the phenyl ring often correlates with increased antibacterial potency .

- Antifungal Activity : Compounds with similar structures have also been reported to exhibit antifungal activity against strains like Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 32 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The compound showed varying levels of cytotoxicity:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Leukemia | K562 | 10 |

| Breast Cancer | MCF7 | 15 |

| Lung Cancer | A549 | 12 |

These findings indicate that the compound may selectively inhibit cancer cell proliferation while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in metabolic pathways crucial for microbial growth and cancer cell survival.

- DNA Interaction : The structure allows for potential interaction with nucleic acids, influencing gene expression and protein synthesis.

- Receptor Binding : Binding to specific receptors on cell surfaces may trigger intracellular signaling pathways that lead to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in treating infections and cancers:

- A study demonstrated that a related thiadiazole derivative exhibited significant antibacterial effects against Pseudomonas aeruginosa, with an MIC value lower than standard antibiotics .

- In another case study involving breast cancer cell lines, the compound showed a dose-dependent response in inhibiting cell growth compared to untreated controls .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several 1,3,4-thiadiazole derivatives reported in and . Key structural variations among these analogs include:

- Aromatic substituents : The 4-methoxyphenyl group in the target compound contrasts with chlorophenyl (e.g., 5e , 5j ), fluorophenyl (truncated in ), and sulfamoylphenyl (e.g., 9 in ) moieties in other derivatives.

- Thioether linkages : The thioethyl ketone group in the target compound differs from simpler alkyl/aryl thioethers (e.g., methylthio in 5f , benzylthio in 5h ).

- Carboxamide groups: The 2,5-dimethylfuran-3-carboxamide substituent is distinct from phenoxyacetamide (e.g., 5e–5m) or trifluoromethyl-thiadiazole (e.g., XCT790 in ) groups.

Physicochemical Properties

Table 1: Comparative Data for Selected 1,3,4-Thiadiazole Derivatives

Key Observations:

- Yield : The benzylthio-substituted 5h achieved the highest yield (88%), suggesting that bulky aromatic thioethers may enhance reaction efficiency compared to smaller alkyl groups (e.g., 5f : 79%) .

- Melting Points : Derivatives with polar substituents (e.g., sulfamoyl in 9 ) or rigid aromatic systems (e.g., 5f : 158–160°C) exhibit higher melting points, likely due to enhanced intermolecular interactions. The target compound’s 4-methoxyphenyl and dimethylfuran groups may similarly promote crystallinity.

- Solubility : Trifluoromethyl groups (e.g., in XCT790 or 9 ) typically improve lipophilicity, whereas methoxy or sulfonamide groups enhance water solubility .

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or through oxidative cyclization of thioamides. For example, cyclocondensation of thiosemicarbazide derivatives with carboxylic acids under acidic conditions yields 1,3,4-thiadiazoles.

Example Protocol (Adapted from):

- React thiosemicarbazide (1.0 eq) with chloroacetic acid (1.2 eq) in phosphoric acid (85%) at 80°C for 6 hours.

- Neutralize with aqueous NaOH and extract with ethyl acetate.

- Purify via column chromatography (silica gel, hexane:ethyl acetate = 3:1) to obtain 2-amino-1,3,4-thiadiazole .

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Reaction Time | 6 hours | |

| Temperature | 80°C |

Introduction of the Thioether-Linked 2-(4-Methoxyphenyl)-2-Oxoethyl Group

Thioether bonds are formed via nucleophilic substitution or Michael addition. A two-step approach is optimal:

- Synthesis of 2-(4-methoxyphenyl)-2-oxoethyl bromide : React 4-methoxyacetophenone with bromine in acetic acid.

- Thiolation of the thiadiazole core : Substitute the 5-position hydrogen of the thiadiazole with the 2-oxoethyl group via a base-mediated reaction.

Example Protocol (Adapted from):

- Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in dry DMF.

- Add 2-(4-methoxyphenyl)-2-oxoethyl bromide (1.1 eq) and K₂CO₃ (2.0 eq).

- Stir at 60°C for 12 hours under nitrogen.

- Quench with ice water and extract with dichloromethane.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Base | K₂CO₃ | |

| Solvent | DMF |

Amide Coupling with 2,5-Dimethylfuran-3-Carboxylic Acid

The final step involves coupling the thiadiazole intermediate with 2,5-dimethylfuran-3-carboxylic acid using a carbodiimide coupling agent.

Example Protocol (Adapted from):

- Activate 2,5-dimethylfuran-3-carboxylic acid (1.2 eq) with EDCI (1.5 eq) and HOBt (1.5 eq) in anhydrous DCM for 30 minutes.

- Add the thiadiazole intermediate (1.0 eq) and stir at room temperature for 24 hours.

- Wash with 5% HCl, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | EDCI/HOBt | |

| Yield | 80–85% | |

| Purification | Recrystallization |

Reaction Optimization and Industrial Considerations

Catalytic Systems

Solvent Effects

- Polar aprotic solvents (DMF, DMSO) favor thioether formation.

- Nonpolar solvents (toluene) reduce side reactions during amide coupling.

Comparative Analysis of Methodologies

| Step | Method A (Patent) | Method B (Database) |

|---|---|---|

| Thiadiazole Synthesis | H₃PO₄, 80°C, 6h | H₂SO₄, reflux, 8h |

| Thioether Yield | 65% | 58% |

| Coupling Agent | EDCI/HOBt | DCC/DMAP |

Challenges and Solutions

Q & A

Q. What are the optimized synthetic routes for N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of key intermediates like the thiadiazole ring and functionalized furan-carboxamide. Critical steps include:

- Thioether linkage formation : Reacting a 2-(4-methoxyphenyl)-2-oxoethyl thiol with a 5-mercapto-1,3,4-thiadiazol-2-amine precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Using coupling agents like EDCl/HOBt to attach the 2,5-dimethylfuran-3-carboxamide moiety to the thiadiazole core .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for thiol:thiadiazole) significantly impact yield (typically 45–70%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR spectroscopy : ¹H/¹³C NMR identifies key protons (e.g., methoxy group at δ ~3.8 ppm) and carbons (e.g., thiadiazole C=N at δ ~160 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) and detects byproducts .

- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₈H₂₂N₄O₃S₂: 420.12) validates molecular composition .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

- Methodological Answer : Initial screening should prioritize:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like fluconazole .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, using cisplatin as a reference .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases to identify potential targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents like the 4-methoxyphenyl or thiadiazole groups?

- Methodological Answer : SAR requires systematic modifications:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups on the phenyl ring to assess electronic effects on bioactivity .

- Bioisosteric replacement : Replace the thiadiazole with oxadiazole or triazole rings to evaluate heterocycle contributions to target binding .

- Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π-hydrophobicity) with IC₅₀ or MIC values .

Q. How should researchers address contradictions in bioactivity data across different assay conditions (e.g., pH, solvent)?

- Methodological Answer : Resolve discrepancies via:

- Standardized protocols : Fix solvent (e.g., DMSO concentration ≤1%) and pH (7.4 PBS buffer) to minimize variability .

- Control benchmarking : Include reference compounds (e.g., doxorubicin for cytotoxicity) in all assays to normalize inter-lab differences .

- Mechanistic follow-up : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate direct target binding when activity is inconsistent .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of targets (e.g., EGFR kinase) to identify key interactions (e.g., hydrogen bonds with thiadiazole S atoms) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- ADMET prediction (SwissADME) : Forecast logP (≈2.8), solubility (≈0.1 mg/mL), and CYP450 inhibition risks .

Q. How can stability studies be structured to evaluate degradation under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Photolytic stability : Expose to UV light (λ = 254 nm) for 48 hours; assess by NMR for radical-mediated decomposition .

- Solution stability : Test in buffers (pH 2–9) at 25°C; quantify hydrolysis products (e.g., free thiols via Ellman’s assay) .

Q. What experimental approaches are recommended for identifying biological targets and mechanisms of action?

- Methodological Answer : Use integrative methods:

- Chemical proteomics : Immobilize the compound on sepharose beads for pull-down assays in cell lysates, followed by LC-MS/MS to identify bound proteins .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens in resistant vs. sensitive cell lines to pinpoint target pathways .

- Metabolomic profiling : Use LC-HRMS to track changes in metabolites (e.g., ATP depletion in cancer cells) after treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.